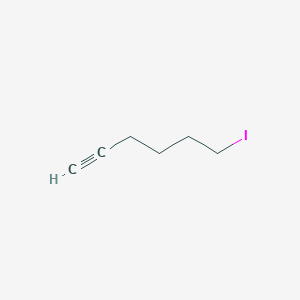

6-Iodohex-1-yne

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-iodohex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c1-2-3-4-5-6-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSYYQPKJETAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455811 | |

| Record name | 6-iodohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-56-6 | |

| Record name | 6-Iodo-1-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-iodohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodohex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 6 Iodohex 1 Yne

Direct Synthetic Routes to 6-Iodohex-1-yne

The preparation of this compound is most commonly achieved through nucleophilic substitution reactions where an iodide ion displaces a suitable leaving group.

Synthesis from Hex-5-yn-1-yl Methanesulfonate (B1217627) via Halide Exchange Reactions

A well-documented method for synthesizing this compound involves a halide exchange reaction, specifically the Finkelstein reaction, starting from hex-5-yn-1-yl methanesulfonate. In this procedure, the methanesulfonate (mesylate) group, which is an excellent leaving group, is displaced by an iodide ion.

The reaction is typically carried out by treating hex-5-yn-1-yl methanesulfonate with sodium iodide in an acetone (B3395972) solvent. chemicalbook.com The mixture is initially stirred at room temperature and then heated to reflux to drive the reaction to completion. chemicalbook.com The use of acetone is advantageous as sodium iodide is soluble, while the resulting sodium methanesulfonate is not, helping to shift the equilibrium towards the product. One reported synthesis using this method achieved a yield of 72%. chemicalbook.com

Table 1: Synthesis of this compound from Hex-5-yn-1-yl Methanesulfonate

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Preparations from Related Halogenated Hexynes

This compound can also be efficiently prepared from other halogenated hexynes, most notably 6-chlorohex-1-yne. The greater reactivity of iodide as a nucleophile and the superior leaving group ability of iodide compared to chloride make this transformation favorable.

This conversion is another example of the Finkelstein reaction. To increase the reactivity of the more commonly available 6-chlorohex-1-yne, it is treated with sodium iodide in acetone. rsc.org The reaction proceeds via an SN2 mechanism, where iodide displaces the chloride, yielding this compound. rsc.orgcaltech.edu This method has been reported to be highly efficient, with one source citing a yield of 98%. lookchem.com

Functionalization and Derivatization Strategies for this compound

The dual functionality of this compound allows it to be used in a variety of subsequent chemical reactions. It can act as an alkylating agent through its carbon-iodine bond or undergo reactions characteristic of terminal alkynes. sigmaaldrich.comsigmaaldrich.com

Alkylation Reactions Utilizing this compound

The primary iodide in this compound makes it an effective alkylating agent, capable of introducing the hexynyl group onto various nucleophiles. sigmaaldrich.com The iodine atom serves as a good leaving group in nucleophilic substitution reactions. myskinrecipes.com

A notable example is the Menshutkin reaction, where this compound reacts with a tertiary amine, such as trimethylamine, to form an alkyne-functionalized quaternary ammonium (B1175870) salt. rsc.org This reaction is typically performed in a solvent like toluene (B28343) and heated to drive the formation of the ammonium product. rsc.org

Furthermore, this compound has been employed in the alkylation of more complex molecules like nucleoside phosphoramidites. acs.orgnih.gov In one study, it was used to alkylate a protected adenosine (B11128) phosphoramidite (B1245037) to produce N6-hexynyladenosine phosphoramidite with a 56% yield. acs.org Researchers noted that as a less active alkyl halide, this compound required longer reaction times for this transformation compared to more reactive agents like benzyl (B1604629) bromide. acs.orgnih.gov

Table 2: Alkylation Reactions with this compound

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trimethylamine | N,N,N-Trimethyl-N-hexynylaminium iodide | Toluene, 80°C, 24h | 95% (for QA-1) | rsc.org |

Selective Transformations at the Alkyne or Iodide Moiety

The distinct reactivity of the terminal alkyne and the alkyl iodide allows for selective functionalization at either end of the this compound molecule.

Transformations at the Iodide Moiety: As discussed in the previous section, the primary role of the iodide is to act as a leaving group in nucleophilic substitution (alkylation) reactions. myskinrecipes.com This allows for the attachment of the C6-alkyne chain to a wide range of substrates, including amines and complex nucleobases. rsc.orgacs.org

Transformations at the Alkyne Moiety: The terminal alkyne group is a versatile handle for various carbon-carbon bond-forming reactions and other additions.

Sonogashira Coupling: The terminal alkyne can participate in palladium-copper catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form internal alkynes. myskinrecipes.comspbu.ru This reaction is a powerful tool for constructing more complex molecular architectures.

Azide-Alkyne Cycloaddition: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, to form 1,4-disubstituted 1,2,3-triazoles. scholaris.ca

Iodosulfonylation: The alkyne functionality can be transformed through reactions like iodosulfonylation, where an iodine atom and a sulfonyl group are added across the triple bond. thieme-connect.com

Hydrocyanation: In a dual nickel/base-catalyzed reaction, this compound can undergo a formal 1,1-hydrocyanation with an isocyanide, where the cyano group adds to the alpha-carbon of the alkyne and the halogen shifts to the beta-position. acs.org

This selective reactivity makes this compound a significant and useful precursor in multistep organic syntheses. lookchem.comsigmaaldrich.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hex-5-yn-1-yl methanesulfonate |

| Sodium iodide |

| Sodium methanesulfonate |

| 6-Chlorohex-1-yne |

| Trimethylamine |

| N,N,N-Trimethyl-N-hexynylaminium iodide |

| Adenosine phosphoramidite |

| N6-Hexynyladenosine phosphoramidite |

| Benzyl bromide |

Advanced Chemical Transformations and Mechanistic Investigations of 6 Iodohex 1 Yne

Catalytic Reactions Mediated by or Involving 6-Iodohex-1-yne

This compound is a key reactant in several sophisticated catalytic processes, enabling the construction of complex cyclic and acyclic molecular architectures.

Atom-transfer radical cyclization (ATRC) is a powerful method for forming cyclic compounds, and this compound is a frequently employed initiator for these reactions. sigmaaldrich.comlookchem.com In these processes, a radical is generated from the carbon-iodine bond, which then attacks the terminal alkyne in an intramolecular fashion. This cyclization can be promoted by various means, including visible-light photoredox catalysis. amazonaws.com

For instance, the visible-light-promoted atom transfer radical cyclization of substrates like (6-iodohex-1-yn-1-yl)cyclopropane can be achieved, yielding functionalized bicyclic products. amazonaws.com Similarly, iodine atom-transfer-type cyclization of ω-iodo-1-alkynes can utilize 1-iodo-1-hexyne as an external iodine atom source to generate (diiodomethylene)cycloalkanes. These reactions typically proceed via a carbenoid-chain mechanism involving the exo-cyclization of lithium acetylide intermediates.

Table 1: Examples of Atom-Transfer Cyclization Involving Iodo-alkynes

| Starting Material | Catalyst/Initiator | Product Type | Reference |

|---|---|---|---|

| (6-Iodohex-1-yn-1-yl)cyclopropane | Visible Light | Bicyclic Alkene | amazonaws.com |

| ω-Iodo-1-alkynes | 1-Iodo-1-hexyne | (Diiodomethylene)cycloalkane | |

| (Z)-1-Iodo-1,6-dienes | Palladium(0) | Substituted Cyclopentanes | core.ac.uk |

A novel formal 1,1-hydrocyanation of alkynyl halides has been developed using a dual nickel/base catalysis relay system. acs.orgacs.orgnih.gov This reaction uniquely introduces both a hydrogen and a cyano group to the α-carbon of the alkyne, while the halogen atom migrates to the β-position. acs.orgnih.gov In this process, tert-butyl isocyanide functions as a hydrogen cyanide (HCN) precursor. acs.orgacs.org

The reaction exhibits broad substrate scope, including derivatives of this compound, and tolerates various functional groups like esters and ethers. acs.org Mechanistic studies suggest a pathway involving the oxidative addition of the alkynyl halide to a Ni(II) species, followed by cyanation and subsequent hydrohalogenation facilitated by the dual catalytic system. acs.org For example, the reaction of 1-iodohex-1-yne (B173222) with tert-butyl isocyanide was investigated to probe the reaction mechanism, confirming that the corresponding alkynyl nitrile is a key intermediate in the catalytic cycle. acs.org The process results in (Z)-3-iodoacrylonitrile derivatives with excellent selectivity. acs.orgacs.org

Table 2: Substrate Scope in Dual Nickel/Base-Catalyzed Formal 1,1-Hydrocyanation

| Alkynyl Halide Substrate | Product Yield | Reference |

|---|---|---|

| Phenyl-substituted alkynyl bromide | Moderate | acs.org |

| Aliphatic alkynyl iodide with ester group | Moderate | acs.org |

| 1-Iodohept-1-yne with terminal phthalimide | 42% | acs.org |

| 1-Iodohex-1-yne | Intermediate in mechanistic study | acs.org |

Cobalt catalysis provides an elegant route for the synthesis of carbapentofuranoses, which are carbocyclic analogues of pentofuranoses, starting from 6-iodohex-1-enitols. lookchem.comresearchgate.netresearchgate.net This one-step transformation involves a radical cyclization followed by an oxygenation step. researchgate.netresearchgate.net The reaction proceeds under mild conditions, typically using a cobalt catalyst (e.g., Co(salen)) with a reducing agent like sodium borohydride (B1222165) in the presence of molecular oxygen, and delivers moderate to good yields. researchgate.net

The process involves the generation of a radical from the 6-iodohex-1-enitol derivative, which undergoes a 5-exo-trig cyclization. researchgate.netcsic.es The resulting carbon-centered radical is then trapped by molecular oxygen to afford the carbapentofuranose product. researchgate.net Researchers have prepared all possible stereoisomers of 6-iodohex-1-enitol to study the influence of relative configurations and protecting groups on the reaction outcome. researchgate.netresearchgate.net This methodology has been successfully applied to substrates derived from carbohydrates, demonstrating its utility in synthesizing complex chiral molecules. researchgate.netcsic.es

Table 3: Cobalt-Catalyzed Synthesis of Carbapentofuranoses

| Starting Material Class | Catalytic System | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| 6-Iodohex-1-enitols | Co(salen)/NaBH₄/O₂ | Radical Cyclization/Oxygenation | Carbapentofuranoses | researchgate.net |

| Silicon-Tethered 6-Iodo-1-hexene Derivatives | CoCl₂/Grignard Reagent | Sequential Cyclization-Arylation | 4-Aryl-1,3-butanediols | thieme-connect.de |

"Click Chemistry" Applications Featuring this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The terminal alkyne of this compound makes it an ideal participant in these powerful transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.org this compound is frequently used as the alkyne component in CuAAC to link different molecular fragments. rug.nlresearchgate.net The presence of the iodo group provides a handle for further functionalization if desired, although in many applications it is the alkyne that is the key reactive site.

This reaction has been employed to synthesize novel dual-binding cholinesterase inhibitors by "clicking" an azide-bearing fragment to this compound, which was previously attached to another molecular scaffold. rug.nl It is also used in the synthesis of multiplexed isobaric tags for protein quantification in proteomics, where the triazole ring is formed via CuAAC using an alkyne reagent derived from this compound. caltech.edu The reaction is known for its high efficiency and compatibility with complex biological molecules, often proceeding at room temperature in benign solvents. organic-chemistry.org

The thiol-yne reaction is another powerful click chemistry process that involves the addition of a thiol to an alkyne. wikipedia.org This reaction typically proceeds via a radical-mediated mechanism, often initiated by UV light or a radical initiator. wikipedia.orgmurraystate.edu A key feature of the thiol-yne reaction is that the alkyne can react sequentially with two thiol molecules, first forming a vinyl sulfide, which can then undergo a second addition. researchgate.net This dual reactivity allows for the creation of highly cross-linked polymer networks. murraystate.edu

This compound, with its terminal alkyne, is a suitable substrate for incorporation into polymer and material structures via thiol-yne chemistry. The reaction can be used to functionalize polymer chain ends or to form complex architectures like star polymers and dendrimers. wikipedia.orgmurraystate.edu For instance, imidazolium-based ionene networks have been created using thiol-yne photopolymerization, demonstrating the utility of this reaction in advanced materials synthesis. murraystate.edu The anti-Markovnikov addition of the sulfanyl (B85325) radical to the alkyne ensures specific regiochemistry in the resulting material. wikipedia.org

Electrophilic Cyclization and Cascade Reactions of this compound Derivatives

The electrophilic cyclization of 1,6-enynes, a category to which derivatives of this compound belong, has been a subject of considerable research. These reactions provide a powerful method for the synthesis of various carbocyclic and heterocyclic structures. researchgate.net

Investigations into the N-iodosuccinimide (NIS)-mediated iodocyclization of 1,6-enynes have shown that the substitution pattern on the enyne plays a crucial role in determining the cyclization pathway. For instance, 1,6-enynes bearing a cation-stabilizing substituent at the C2 position tend to undergo a 6-exo cyclization, albeit often in low yields. Conversely, when donor substituents are present at the C1 position, a 5-exo cyclization is favored, leading to the formation of five-membered carbocycles in moderate to good yields. researchgate.net This demonstrates a tunable aspect of the iodocyclization of enynes. researchgate.net

The mechanism of these cyclizations is believed to be initiated by the electrophilic activation of an alkene by an electrophile. This is followed by capture by a ketone carbonyl group, which then generates an oxocarbenium ion that is subsequently neutralized by an alcohol. nih.gov In some cases, cascade reactions can be initiated. For example, a Lewis base-catalyzed, enantioselective sulfenocyclization of certain alkene-containing substrates can lead to the formation of unibo.itunibo.itspiroketals. nih.gov This process involves the generation of an enantioenriched thiiranium ion, which is then captured in a cascade where a ketone oxygen and a pendant alcohol participate in sequential cyclizations. nih.gov

Further studies have explored the use of various iodine electrophiles. While gold-catalyzed cyclizations of 1,6-enynes are well-established, iodine-mediated processes have also been developed, though sometimes with lower efficiency. researchgate.net The choice of the iodine source can be critical; for instance, bis(pyridine)iodonium tetrafluoroborate (B81430) has been used effectively in some cyclizations where other sources like N-iodosuccinimide or molecular iodine were less successful. spbu.ru

Table 1: Electrophilic Cyclization of 1,6-Enyne Derivatives

| Substrate Type | Reaction Conditions | Major Product Type | Key Findings | Citation |

|---|---|---|---|---|

| 1,6-Enyne with C2 cation-stabilizing substituent | NIS-mediated iodocyclization | 6-exo cyclization product | Poor yields are typically observed. | researchgate.net |

| 1,6-Enyne with C1 donor substituent | NIS-mediated iodocyclization | 5-exo cyclization product (five-membered carbocycle) | Moderate to good yields are achieved. | researchgate.net |

| Alkenes with pendant ketone and alcohol | Chiral Lewis base catalyst, electrophilic sulfur source | unibo.itunibo.itSpiroketal | Enantioselective cascade reaction occurs via a thiiranium ion intermediate. | nih.gov |

| o-(Buta-1,3-diynyl)arenes | Iodine, ICl, or IPy₂BF₄ | 2-Ethynyl-3-iodoheteroindenes | Iodocyclization followed by Sonogashira coupling provides asymmetrically substituted enediynes. | spbu.ru |

Radical Chemistry of this compound and Related Intermediates

The carbon-iodine bond in this compound and its derivatives is susceptible to homolytic cleavage, making it a valuable precursor for generating carbon-centered radicals. These radicals can participate in a variety of transformations, most notably intramolecular cyclization reactions.

For instance, the radical cyclization of derivatives like 1-ethoxy-6-iodohex-1-yne has been studied. molaid.com Cobalt-catalyzed radical cyclization has been applied to 6-iodohex-1-enitol derivatives, resulting in the formation of hydroxymethyl-substituted cyclopentanes. csic.es This highlights the utility of radical reactions in constructing complex carbocyclic frameworks from acyclic precursors derived from carbohydrates. researchgate.net Mechanistic investigations are crucial to understanding these processes, and studies have been conducted to confirm the necessity of factors like a photocatalyst and irradiation, while also ruling out long-lived radical chain mechanisms in certain systems. unibo.it

The thiol-yne reaction, which proceeds via a radical mechanism, is another area where the alkyne functionality of this compound is relevant. This reaction involves the addition of a thiol to an alkyne and can lead to the formation of hyperconjugated networks, as each alkyne can react with two thiol groups. murraystate.edu

Table 2: Radical Reactions Involving this compound and its Analogs

| Substrate | Reaction Type | Catalyst/Initiator | Product | Citation |

|---|---|---|---|---|

| 6-Iodohex-1-enitol derivative | Radical cyclization | Cobalt | Hydroxymethyl-substituted cyclopentane | csic.es |

| 1-Ethoxy-6-iodohex-1-yne | Radical cyclization | Not specified | Cyclized product | molaid.com |

| Alkyne and Thiol | Thiol-yne reaction | Radical initiator | Hyperconjugated network | murraystate.edu |

Lithiation and Subsequent Electrophilic Trapping Studies of this compound

The generation of organolithium compounds from this compound and its analogs, followed by reaction with electrophiles, offers a versatile method for carbon-carbon bond formation. The presence of multiple reactive sites in haloalkynes necessitates careful control of reaction conditions to achieve selectivity.

Studies on the lithiation of 6-chloro-1-halohex-1-ynes have demonstrated the ability to selectively target different carbon-halogen bonds. For example, reacting 6-chloro-1-iodohex-1-yne with lithium naphthalenide in the presence of an electrophile like pentan-3-one results in exclusive lithiation at the aliphatic carbon-iodine bond. researchgate.net In contrast, using the same reagent with 1-chloro- or 1-bromo-6-chlorohex-1-yne leads to regioselective lithiation at the sp-hybridized carbon-halogen bond. researchgate.net

The choice of the lithiating agent is also critical. The reaction of this compound with n-butyllithium generates a lithium acetylide, which can then be trapped with an electrophile. wiley-vch.de For instance, treatment of 6-iodohex-2-yne with t-butyllithium, followed by addition to a Weinreb amide, has been used to synthesize α,β-unsaturated ketones. wiley-vch.de

Furthermore, double lithiation can be achieved under specific conditions. DTBB-catalyzed lithiation of 6-chloro-1-halohexynes in the presence of an excess of a carbonyl compound leads to the formation of diols, indicating lithiation at both the sp and sp³ carbon-halogen bonds. sciforum.net These selective lithiation and trapping strategies allow for the synthesis of a wide range of polyfunctionalized molecules from simple haloalkyne precursors. sciforum.net

Table 3: Lithiation and Electrophilic Trapping of this compound and Analogs

| Substrate | Lithiation Conditions | Electrophile | Product | Key Observation | Citation |

|---|---|---|---|---|---|

| 1-Chloro-6-iodohex-1-yne | Lithium naphthalenide | Pentan-3-one | Chloroalcohol | Exclusive lithiation at the C-I bond. | researchgate.net |

| 6-Chloro-1-halohex-1-ynes (halo = Cl, Br) | Lithium naphthalenide | Benzaldehyde | Chlorinated alcohol | Selective lithiation at the sp C-X bond. | sciforum.net |

| 6-Chloro-1-halohexynes (halo = Cl, Br) | DTBB-catalyzed lithiation | Carbonyl compound (excess) | Diol | Double lithiation occurs. | sciforum.net |

| 6-Iodohex-2-yne | t-BuLi | Weinreb amide | α,β-Unsaturated ketone | Formation of a lithiated intermediate prior to addition. | wiley-vch.de |

| 1-Hexyne | n-BuLi | Iodine | 1-Iodo-hex-1-yne | Formation of lithium acetylide followed by iodination. | wiley-vch.de |

Spectroscopic Characterization and Computational Chemical Studies of 6 Iodohex 1 Yne Systems

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 6-iodohex-1-yne. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific details about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the proton signals appear at distinct chemical shifts (δ) measured in parts per million (ppm). rsc.org The terminal alkyne proton shows a characteristic signal, while the protons on the carbon chain adjacent to the iodine atom are shifted downfield due to the electronegativity of the iodine.

A reported ¹H NMR spectrum in CDCl₃ showed the following peaks: δ 3.21 (broad singlet, 2H), 2.22 (broad singlet, 2H), 1.96 (singlet, 2H), 1.94 (merged singlet, 1H), and 1.65 (broad singlet, 2H) ppm. rsc.org Another study also reported the ¹H NMR spectrum of this compound in CDCl₃. murraystate.edu

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 3.21 | br s | 2H | -CH₂-I |

| 2.22 | br s | 2H | -CH₂- |

| 1.96 | s | 2H | -CH₂- |

| 1.94 | merged s | 1H | ≡C-H |

| 1.65 | br s | 2H | -CH₂- |

Table based on data from De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. rsc.org

While specific ¹³C NMR data for this compound was not found in the provided search results, the technique is crucial for confirming the carbon framework of the molecule. The carbons of the alkyne group would exhibit characteristic shifts, as would the carbon atom bonded to the iodine. For comparison, the related compound 1-iodohex-1-yne (B173222) has available ¹³C NMR data. nih.gov

Mass Spectrometry (MS) in the Analysis of this compound and its Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also used to elucidate the structure of molecules by analyzing their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and polarity in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. nih.gov The PubChem database lists a GC-MS spectrum for this compound. nih.gov

Linear Trap Quadrupole (LTQ) Mass Spectrometry is a type of ion trap mass spectrometer that offers high sensitivity and the ability to perform multiple stages of mass analysis (MS/MS). massspecpro.comsciex.com This is particularly useful for the structural characterization of reaction products of this compound. For instance, in the synthesis of alkyne-substituted tryptophans, LTQ-MS was used to monitor the progress of reactions involving this compound and to confirm the formation of the desired products. rsc.org The technique allows for the isolation of a specific ion of interest and its subsequent fragmentation to yield structural information. massspecpro.com

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of chemical reactions involving this compound and for the purification of the final products.

Silica gel flash column chromatography is a commonly employed method for purifying compounds like this compound and its derivatives. rsc.orgrsc.org This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org For example, in the synthesis of an alkyne-substituted indole, the reaction involving this compound was monitored by LTQ-MS and the crude product was purified by flash chromatography. rsc.org

Theoretical and Computational Chemistry Approaches for this compound

Theoretical and computational chemistry serve as powerful tools for elucidating the properties and reactivity of this compound and its derivatives. These methods provide insights into molecular structure, reaction mechanisms, and spectroscopic parameters that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been applied to understand reaction mechanisms involving alkyne-containing compounds. For instance, DFT calculations have been instrumental in studying the dimerization of substituted acetylenes, providing insights into the reaction barriers. researchgate.net

In the context of reactions involving compounds structurally related to this compound, DFT calculations have been used to explore the energy profiles of catalytic cycles. researchgate.net For example, in the hydroboration of 1,3-diynes, DFT studies have helped to elucidate the mechanism, suggesting that the addition of a phosphine (B1218219) to the diyne is a key step. researchgate.net These computational approaches allow for the analysis of transition states and intermediates, which are often difficult to characterize experimentally. nih.gov

Furthermore, DFT has been employed to study the optoelectronic and vibrational properties of halogen-terminated polyynes. These studies focus on the effect of different halogen terminations and chain lengths on the π-electron conjugation and electronic structure of these systems. researchgate.net

Computer simulations, particularly molecular docking, are crucial for understanding how derivatives of this compound interact with biological targets. This compound itself is used as a linker in the synthesis of more complex molecules designed to bind to specific proteins. mdpi.comacs.org

In one study, this compound was used to synthesize a series of 1,2,3-triazolyl nucleoside analogues. mdpi.com Molecular docking simulations were then performed to investigate the binding of these derivatives to viral proteins, such as the Coxsackievirus B3 canyon and the PA-N-ter active site of the influenza A virus. mdpi.com These simulations revealed key interactions, including hydrogen bonding and π-π stacking, that contribute to the binding affinity of the ligands. mdpi.com For example, certain derivatives were found to form hydrogen bonds with specific amino acid residues like Ser209, Tyr189, Lys134, and Val122 within the target proteins. mdpi.com

Another area of application is in the development of antagonists for receptors like P2Y14R, which is implicated in inflammatory processes. acs.org Here, this compound serves as a reagent to create linkers of varying lengths in chimeric molecules that combine features of antagonists and agonists. acs.org Conformational modeling and docking of these chimeras into the human P2Y14 receptor (hP2Y14R) help to rationalize their binding affinities and guide the design of new, more potent and soluble antagonists. acs.org These computational studies are essential for structure-activity relationship (SAR) analysis and for optimizing ligand design before undertaking more resource-intensive synthesis and experimental testing. nih.gov

Table 1: Computed Physicochemical Properties of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 208.04 g/mol | nih.gov |

| XLogP3 | 3.2 | nih.govlookchem.com |

| Hydrogen Bond Donor Count | 0 | nih.govlookchem.com |

| Hydrogen Bond Acceptor Count | 0 | nih.govlookchem.com |

| Rotatable Bond Count | 3 | chemscene.com |

| Exact Mass | 207.97490 Da | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 7 | ambeed.com |

| Complexity | 67.5 | nih.gov |

Computational methods are increasingly used to predict spectroscopic parameters, such as the collision cross section (CCS). CCS is a physicochemical property of an ion that reflects its size and shape in the gas phase and is valuable for compound identification in techniques like ion mobility spectrometry-mass spectrometry (IMS-MS). semanticscholar.org

While no specific studies predicting the CCS of this compound were found, the methodology is well-established. Machine learning models, such as those based on support vector machines (SVM), are developed using large datasets of experimentally determined CCS values and molecular descriptors. nih.gov These models can then predict CCS values for new compounds with a high degree of accuracy, often with relative errors below 5%. semanticscholar.orgnih.gov

The prediction of CCS values serves as an additional parameter in the characterization of unknown compounds, helping to reduce false positives in library matching and increase confidence in identification. waters.com This approach has been successfully applied to the identification of various small molecules, including those found as extractables and leachables from plastic products and non-intentionally added substances in food contact materials. semanticscholar.orgnih.gov Given the availability of its structure, the CCS of this compound and its derivatives could be predicted using these established computational tools to aid in their experimental identification.

Applications of 6 Iodohex 1 Yne in Advanced Chemical Research

Integration into Advanced Organic Synthesis Methodologies

In the realm of organic synthesis, 6-Iodohex-1-yne serves as a fundamental building block, enabling the construction of intricate molecular architectures through sequential and controlled reactions.

Use as a Versatile Building Block for Complex Molecules

This compound is widely utilized as a versatile building block in the synthesis of complex organic molecules. myskinrecipes.com Its utility stems from the presence of two distinct reactive sites: the terminal alkyne and the alkyl iodide. The terminal alkyne can participate in a variety of coupling reactions, such as Sonogashira, and click chemistry reactions. bldpharm.com Simultaneously, the iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. myskinrecipes.com This dual reactivity allows for the stepwise or simultaneous introduction of different functionalities, a crucial strategy in the assembly of complex target molecules.

For instance, the alkyne group can be used to form carbon-carbon bonds, extending the molecular skeleton, while the iodide allows for the attachment of various heteroatomic functional groups. This orthogonal reactivity is highly valued in the synthesis of natural products and pharmaceutically relevant compounds. Research has shown its application in the synthesis of nucleoside phosphoramidites, where less active alkyl halides like this compound are used to introduce an alkyne functionality. acs.org

Precursor in Multi-Step Synthetic Sequences

The role of this compound as a precursor in multi-step synthetic sequences is well-documented. myskinrecipes.comsigmaaldrich.com It is often one of the initial materials in a longer synthetic route, where its functionalities are sequentially transformed to build up molecular complexity. For example, it can be used as a precursor to synthesize alkyne-functionalized ammonium (B1175870) monomers. sigmaaldrich.comsigmaaldrich.com

One notable application is in atom-transfer cyclization reactions, where the iodoalkyne undergoes radical cyclization to form cyclic structures. lookchem.comchemicalbook.com This process is a powerful method for constructing five- and six-membered rings, which are common motifs in many biologically active molecules. Furthermore, the resulting cyclic product often retains a handle for further functionalization, demonstrating the compound's value in divergent synthetic strategies.

Below is a table summarizing key synthetic reactions involving this compound:

| Reaction Type | Role of this compound | Resulting Structure | Reference |

| Nucleophilic Substitution | Electrophile | Functionalized alkyne | myskinrecipes.com |

| Sonogashira Coupling | Alkyne component | Aryl/vinyl-substituted alkyne | diva-portal.org |

| Click Chemistry | Alkyne component | Triazole-containing molecule | bldpharm.com |

| Atom-Transfer Cyclization | Radical precursor | Cyclic compound | lookchem.comchemicalbook.com |

| Alkylation | Alkylating agent | N6-Hexynyladenosine phosphoramidite (B1245037) | acs.org |

Contributions to Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound also lends itself to significant applications in materials science and polymer chemistry, where it is used to design and create materials with specific, tailored properties.

Synthesis of Alkyne-Functionalized Monomers for Ionene Polymers and Ionic Liquid Architectures

This compound is a key starting material for the synthesis of alkyne-functionalized monomers, which are subsequently used to create ionene polymers and ionic liquid (IL) architectures. murraystate.edu Ionenes are a class of ion-containing polymers where the ionic charge is an integral part of the polymer backbone. murraystate.edu The synthesis often involves the reaction of this compound with a diamine or a bis-imidazole to form a di-alkyne monomer, which can then be polymerized.

These alkyne-functionalized monomers are crucial for building polymers with specific thermal and mechanical properties. The terminal alkyne groups provide sites for crosslinking or further modification, for example, through "click" chemistry reactions like thiol-yne photopolymerization. murraystate.edu This allows for the creation of well-defined polymer networks with high crosslink densities.

Development of Covalently Crosslinked Networks with Dynamic and Rehealable Bonds

A significant area of research is the use of this compound derivatives in the development of covalently crosslinked networks that possess dynamic and rehealable properties. These materials, often referred to as covalent adaptable networks, can repair themselves after damage. murraystate.edu

The synthesis of such materials can involve incorporating monomers derived from this compound into a polymer network that contains reversible covalent bonds, such as those formed in Diels-Alder reactions. murraystate.edu The alkyne functionality can be used to introduce the necessary components for these dynamic chemistries. The resulting thermoset materials exhibit good mechanical stability but can undergo bond rearrangement upon external stimuli like heat, allowing for the healing of microscopic or macroscopic damage. murraystate.edu

Engineering of Functional Polymers and Advanced Materials

The versatility of this compound extends to the broader engineering of functional polymers and advanced materials. chemscene.com By incorporating this compound or its derivatives, materials can be imbued with a range of desirable properties, including enhanced thermal stability, conductivity, and specific mechanical responses.

For example, polymers containing ionic liquid moieties derived from this compound can exhibit ionic conductivity, making them suitable for applications in electrochemical devices like batteries and fuel cells. murraystate.edu The ability to precisely control the polymer architecture by using well-defined monomers like those synthesized from this compound is critical for tuning these properties. The resulting materials can range from hard, glassy thermosets to flexible, rubbery solids, depending on the crosslink density and the nature of the other monomers used in the polymerization. murraystate.edu

The table below details the properties and applications of polymers derived from this compound:

| Polymer Type | Key Feature | Monomer Derived From this compound | Application | Reference |

| Ionene Polymer | Ionic backbone | Alkyne-functionalized ammonium monomers | Electrolytes, Thermosets | murraystate.edu |

| Crosslinked Network | Rehealable bonds | Monomers for dynamic covalent chemistry | Self-healing materials | murraystate.edu |

| Functional Polymer | Ionic conductivity | Imidazolium-based monomers | Electrochemical devices | murraystate.edu |

Role in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Cholinesterase Inhibitors for Neurodegenerative Conditions

This compound serves as a key synthetic intermediate in the development of novel cholinesterase inhibitors, which are crucial therapeutic agents for neurodegenerative conditions like Alzheimer's disease. rug.nlnih.gov Researchers utilize this compound to construct dual-binding inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes. rug.nl

In one approach, this compound is used to alkylate existing molecular scaffolds, such as those derived from galantamine, a known Alzheimer's drug. rug.nl The terminal alkyne of the incorporated hexynyl group can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link with another fragment designed to bind to the PAS. This strategy has led to the discovery of potent acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values as low as 18 nM. rug.nl

| Precursor | Reagent | Product | Application |

| Norgalantamine | This compound | Galantamine-derived alkyne | Synthesis of dual-binding cholinesterase inhibitors rug.nl |

| Tacrine-based fragment | This compound | Alkyne-functionalized tacrine (B349632) derivative | Building block for heterodimeric cholinesterase inhibitors rug.nl |

Development of Novel Antitumor Agents and Demethylase Inhibitors (e.g., FTO)

The versatility of this compound extends to the synthesis of potential anticancer agents and inhibitors of key enzymes involved in cancer progression, such as the fat mass and obesity-associated protein (FTO), an m6A RNA demethylase. nih.govnih.gov Overexpression of FTO has been linked to various cancers, making it a promising therapeutic target. nih.gov

Researchers have designed and synthesized 1,8-naphthalimide (B145957) derivatives that demonstrate both antitumor activity and potent inhibition of FTO demethylase. nih.gov In the synthesis of these compounds, this compound is employed to introduce an alkyne-containing side chain onto the naphthalimide core. nih.gov This modification is crucial for the biological activity of the resulting molecules, which have been shown to induce DNA damage and autophagic cell death in cancer cells. nih.gov

| Starting Material | Reagent | Resulting Compound Class | Biological Target |

| N-Boc-ethylenediamine-substituted naphthalimide | This compound | 1,8-Naphthalimide derivatives | FTO demethylase, Cancer cells nih.gov |

Preparation of Chemical Probes for Protein Profiling Studies

This compound is utilized in the preparation of chemical probes for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function and identifying protein targets of small molecules. tum.de The terminal alkyne group of this compound can be used as a handle for "click" chemistry reactions to attach reporter tags, such as fluorophores or biotin, to the probe after it has covalently labeled its target protein. tum.de

These probes allow for the visualization and identification of labeled proteins, providing insights into their roles in various biological processes. tum.de For instance, alkyne-functionalized probes have been used to study the targets of fimbrolides and β-lactones, natural products that inhibit quorum sensing in bacteria. tum.de

| Probe Type | Function | Role of this compound |

| Activity-based probes | Covalently label active enzymes | Provides a terminal alkyne for "click" chemistry attachment of reporter tags tum.de |

Modification of Nucleosides and Oligonucleotides for Biochemical Investigations

In the field of chemical biology, this compound is employed to modify nucleosides and oligonucleotides, which are essential for studying the biological roles of nucleic acid modifications. nih.govacs.org These modifications, often referred to as epitranscriptomic marks, play crucial roles in regulating gene expression. nih.govresearchgate.net

This compound can be used as an alkylating agent to introduce a hexynyl group onto nucleobases within commercially available nucleoside phosphoramidites. nih.govacs.org This one-step modification allows for the synthesis of oligonucleotides containing non-canonical nucleotides. nih.govacs.orgresearchgate.net For example, N6-hexynyladenosine phosphoramidite has been synthesized using this method and isolated with a 56% yield. nih.govacs.org These modified oligonucleotides serve as valuable tools for investigating the function of natural RNA modifications and for developing new diagnostic and therapeutic strategies. nih.govacs.org

| Nucleoside | Reagent | Modified Product | Application |

| Adenosine (B11128) phosphoramidite | This compound | N6-Hexynyladenosine phosphoramidite nih.govacs.org | Synthesis of modified oligonucleotides for biochemical studies nih.govacs.org |

| Uracil, Thymine, etc. | This compound | 1,3-bis(α,ω-alkynyl)derivatives mdpi.com | Precursors for antiviral nucleoside analogues mdpi.com |

Synthesis of Ligand-Directed Probes for Biomedical Imaging

The unique properties of this compound make it a valuable precursor in the synthesis of ligand-directed probes for biomedical imaging techniques like Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level.

In the development of PET ligands, this compound can be incorporated into a larger molecule that targets a specific biological entity, such as a receptor or a protein aggregate. The iodine atom can be replaced with a radioactive isotope, such as Iodine-124 or Fluorine-18 (via a precursor), to create a radiolabeled tracer. For example, it has been used in synthetic routes toward probes for imaging prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. researchgate.net

| Imaging Target | Probe Scaffold | Role of this compound |

| Mutant huntingtin aggregates | Pyrimidine-based structures | Introduction of an alkyne for further functionalization or radiolabeling nih.gov |

| Prostate-Specific Membrane Antigen (PSMA) | N/A | Alkylation step in the synthesis of a PSMA-targeting probe researchgate.net |

Precursor for Steroidal Compounds such as 17-(6'-Iodohex-1'-ynyl)-19-nortestosterone

This compound is a key reagent in the synthesis of specific steroidal compounds, such as 17-(6'-Iodohex-1'-ynyl)-19-nortestosterone (17-IHNT). ontosight.ai This synthetic steroid is a derivative of nortestosterone and is of significant interest in nuclear medicine and endocrinology. ontosight.ai

The synthesis involves attaching the iodohexynyl group from this compound to the 17th position of a nortestosterone precursor. ontosight.ai This modification allows for the incorporation of a radioactive isotope of iodine, most commonly Iodine-125. ontosight.ai The resulting radiolabeled steroid, [¹²⁵I]17-IHNT, can be used as a probe in diagnostic imaging to target and visualize tissues that express steroid hormone receptors, which has potential applications in the diagnosis of certain cancers. ontosight.ai

| Steroid Precursor | Reagent | Product | Application |

| Nortestosterone derivative | This compound | 17-(6'-Iodohex-1'-ynyl)-19-nortestosterone (17-IHNT) ontosight.ai | Precursor for radiolabeled imaging agents ontosight.ai |

Conclusion and Future Perspectives on 6 Iodohex 1 Yne Research

Summary of Synthetic Utility and Reactivity Patterns of 6-Iodohex-1-yne

This compound's synthetic value is primarily derived from its two reactive centers: the terminal alkyne and the carbon-iodine bond. The terminal alkyne provides a gateway for a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, which is instrumental in the synthesis of complex organic molecules. This reaction allows for the coupling of the alkyne with aryl or vinyl halides, a key step in the creation of pharmaceuticals and organic electronic materials.

The primary iodide at the other end of the carbon chain serves as a competent leaving group in nucleophilic substitution reactions. This dual reactivity allows for the sequential or one-pot functionalization of the molecule, making it an ideal precursor for the synthesis of diverse molecular architectures. For instance, it can be used to synthesize alkyne-functionalized ammonium (B1175870) monomers and other cationic alkyne derivatives. chemicalbook.com Furthermore, this compound is a significant reactant in atom-transfer cyclization processes, a powerful method for constructing cyclic compounds. lookchem.com

The general reactivity patterns of this compound can be summarized in its ability to undergo:

Palladium-catalyzed cross-coupling reactions at the alkyne terminus.

Nucleophilic substitution reactions at the iodinated carbon.

Cyclization reactions , where both functional groups can be involved in the formation of a ring structure.

One documented synthesis of this compound involves the treatment of hex-5-yn-1-yl methanesulfonate (B1217627) with sodium iodide in acetone (B3395972), refluxing for 5 hours to achieve a 72% yield. nih.gov

| Reaction Type | Reacting Moiety | Key Reagents/Catalysts | Product Type | Significance |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkynes | Formation of C(sp)-C(sp2) bonds for pharmaceuticals and materials. |

| Nucleophilic Substitution | Alkyl Iodide | Various nucleophiles (e.g., amines, azides) | Functionalized alkynes | Introduction of diverse functional groups. |

| Atom-Transfer Cyclization | Both Alkyne and Iodide | Radical initiators or transition metals | Cyclic compounds | Efficient construction of ring systems. |

| Alkynylation | Terminal Alkyne | Strong base (e.g., n-BuLi) followed by electrophile | Chain-extended alkynes | Elongation of carbon chains. |

Emerging Avenues for Research and Development

While the fundamental reactivity of this compound is well-established, new research avenues are continually emerging. One promising area is its application in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The iodo- functionality allows for pre- or post-cycloaddition modification, offering a modular approach to complex molecule synthesis for bioconjugation and materials science.

The development of novel polymeric materials is another burgeoning field for this compound. Its ability to be incorporated into polymer chains via either the alkyne or the iodide presents opportunities for creating advanced materials with tailored electronic and physical properties. These could find use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the use of this compound in the synthesis of complex natural products and their analogues is an area of ongoing interest. Its linear chain and dual functionality make it an attractive starting material for the stereoselective synthesis of intricate molecular targets with potential biological activity.

Challenges and Opportunities in the Broader Application of this compound

Despite its synthetic utility, the broader application of this compound faces several challenges. The cost and availability of the starting materials for its synthesis can be a limiting factor for large-scale industrial applications. The stability of the compound, particularly its potential for decomposition or polymerization under certain conditions, also requires careful consideration for storage and handling.

However, these challenges are counterbalanced by significant opportunities. The demand for functionalized alkynes in the pharmaceutical and materials science sectors is growing, creating a market for versatile building blocks like this compound. The development of more efficient and cost-effective synthetic routes to this compound would unlock its potential for wider industrial use.

There is also an opportunity to explore its use in flow chemistry and automated synthesis platforms. The well-defined reactivity of its functional groups makes it a suitable candidate for these modern synthetic technologies, which could lead to more efficient and scalable production of its derivatives.

Future Directions in Catalytic and Bioactive Molecule Design Utilizing this compound

Looking ahead, this compound is expected to play an increasingly important role in the design of novel catalytic systems and bioactive molecules. In catalysis, the alkyne moiety can act as a ligand for transition metals, and the iodo- group can be used to anchor the molecule to a solid support. This could lead to the development of new, recyclable catalysts with enhanced activity and selectivity.

In the realm of bioactive molecule design, the structural motif provided by this compound is a valuable starting point for the synthesis of new drug candidates. The ability to introduce a wide range of functional groups allows for the systematic exploration of structure-activity relationships. Its use as a precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is a particularly promising direction. The development of new asymmetric transformations involving this compound will be crucial for accessing enantiomerically pure compounds for therapeutic applications. The future of asymmetric synthesis is trending towards more sustainable and efficient methods, and the integration of this compound into these new catalytic strategies will be a key area of research.

Q & A

Q. What steps ensure compliance with safety regulations when handling this compound in academic labs?

- Methodology : Implement fume hood protocols for volatile alkyne handling. Train personnel in iodine spill management (neutralization with NaSO) and document risk assessments per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.